1-(4-CYCLOHEXYLPIPERAZINO)-2,2-DIMETHYL-1-PROPANONE
Overview
Description
1-(4-CYCLOHEXYLPIPERAZINO)-2,2-DIMETHYL-1-PROPANONE is a chemical compound that belongs to the class of piperazine derivatives This compound is known for its unique structure, which includes a cyclohexyl group attached to a piperazine ring, and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CYCLOHEXYLPIPERAZINO)-2,2-DIMETHYL-1-PROPANONE typically involves the reaction of cyclohexylamine with piperazine, followed by the introduction of the dimethylpropanone group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps like hydrogenation and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-CYCLOHEXYLPIPERAZINO)-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CYCLOHEXYLPIPERAZINO)-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(4-CYCLOHEXYLPIPERAZINO)-2,2-DIMETHYL-1-PROPANONE can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: Known for its use in the synthesis of pharmaceuticals.
1-Benzylpiperazine: Studied for its stimulant effects.
1-(2-Pyridyl)piperazine: Investigated for its potential as an antidepressant.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2,2-dimethylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-15(2,3)14(18)17-11-9-16(10-12-17)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANHAHBSOTZMKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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